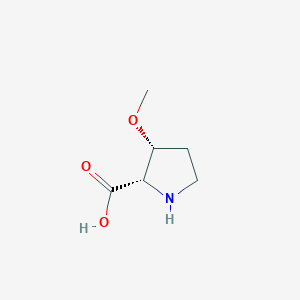

(2S,3R)-3-Methoxypyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,3R)-3-Methoxypyrrolidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid Its unique stereochemistry and functional groups make it an interesting subject for research in organic chemistry and biochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Methoxypyrrolidine-2-carboxylic acid typically involves the stereoselective manipulation of precursor molecules. One common method starts with the chiral pool approach, using naturally occurring amino acids as starting materials. The synthesis involves several steps, including protection and deprotection of functional groups, stereoselective reductions, and cyclization reactions.

For example, a typical synthetic route might involve the following steps:

Protection of the amino group: Using a protecting group like Boc (tert-butoxycarbonyl) to protect the amino group.

Formation of the pyrrolidine ring: Cyclization of the protected amino acid derivative to form the pyrrolidine ring.

Introduction of the methoxy group: This can be achieved through nucleophilic substitution reactions.

Deprotection: Removal of the protecting groups to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and reagents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Methoxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

Reduction: Reduction of the carboxylic acid group to form alcohols.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxycarbonyl derivatives, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity

Recent studies have highlighted the effectiveness of (2S,3R)-3-methoxypyrrolidine-2-carboxylic acid as a peptidomimetic inhibitor targeting the 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV-2 and MERS-CoV. These proteases are crucial for viral replication, making them prime targets for antiviral drug development.

- Inhibition Studies : Compounds derived from this pyrrolidine framework have shown potent inhibitory activity against 3CLpro, with IC50 values in the sub-nanomolar range. For example, derivative compounds synthesized from this compound demonstrated effective inhibition of viral replication in cell lines infected with SARS-CoV-2 and MERS-CoV .

- Broad-Spectrum Activity : The structural similarity of 3CLpro across various coronaviruses allows for the development of broad-spectrum antiviral agents. Compounds based on this compound have been shown to retain activity against multiple coronavirus strains due to their ability to inhibit the protease effectively .

1.2 Structural Modifications and SAR Studies

Structure-activity relationship (SAR) studies have been conducted to optimize the efficacy of derivatives of this compound. Modifications at specific positions on the pyrrolidine ring can enhance binding affinity and selectivity towards the target protease.

- Key Findings : Some modifications led to increased potency against 3CLpro, with certain derivatives demonstrating selectivity indices that indicate a favorable therapeutic window for further development .

Cosmetic Applications

2.1 Formulation Development

This compound is also being explored in cosmetic formulations due to its potential skin benefits and stability as an ingredient.

- Moisturizing Properties : Research indicates that formulations containing this compound can enhance skin hydration and improve overall skin texture. Its incorporation into topical products is being evaluated for efficacy in moisturizing and anti-aging formulations .

- Safety and Efficacy Studies : Before market introduction, products containing this compound undergo rigorous testing for safety and effectiveness. Studies have shown that formulations utilizing this compound exhibit favorable sensory properties and stability profiles .

Table 1: Summary of Research Findings

Biological Activity

(2S,3R)-3-Methoxypyrrolidine-2-carboxylic acid is a chiral compound belonging to the class of pyrrolidine derivatives. Its unique stereochemistry and functional groups contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound features a methoxy group at the 3-position and a carboxylic acid at the 2-position, which enhance its lipophilicity and reactivity. The presence of chiral centers at the 2 and 3 positions allows for diverse interactions with biological macromolecules.

| Property | Description |

|---|---|

| Molecular Formula | C₅H₉NO₃ |

| Molecular Weight | 131.13 g/mol |

| Chirality | (2S,3R) |

| Functional Groups | Methoxy (-OCH₃), Carboxylic acid (-COOH) |

The biological activity of this compound is primarily mediated through its interactions with various enzymes and receptors. It is believed to influence metabolic processes by acting as an enzyme substrate or inhibitor.

Target Interactions

- Enzymes: Similar compounds have been shown to interact with enzymes such as threonine dehydratase and threonine aldolase, facilitating biochemical reactions that are crucial for cellular metabolism .

- Receptors: The compound may also influence receptor activity, potentially modulating signaling pathways involved in cell growth and differentiation.

Biological Studies and Findings

Several studies have investigated the biological implications of this compound:

- Cellular Effects: Research indicates that this compound can affect cellular processes such as protein synthesis and cell proliferation. It has been shown to support normal cellular functions at low concentrations while exhibiting cytotoxic effects at higher doses .

- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. These findings highlight its potential as a lead compound in antibiotic development .

- Biochemical Pathways: The compound has been implicated in influencing key metabolic pathways, including glycolysis and amino acid metabolism, which are critical for maintaining cellular homeostasis .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of this compound derivatives demonstrated significant inhibitory effects against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 0.64 µg/mL, showcasing its potential as an antimicrobial agent.

Case Study 2: Enzyme Interaction

Research involving enzyme kinetics revealed that this compound acts as a substrate for threonine dehydratase. The kinetic parameters indicated a competitive inhibition mechanism, suggesting that this compound could be utilized in studying enzyme regulation in metabolic pathways .

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

(2S,3R)-3-methoxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H11NO3/c1-10-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1 |

InChI Key |

NIKRPQUOBKTPNA-UHNVWZDZSA-N |

Isomeric SMILES |

CO[C@@H]1CCN[C@@H]1C(=O)O |

Canonical SMILES |

COC1CCNC1C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.